4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
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Overview
Description
4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a trifluoromethyl group, a mercapto group, and a dimethylphenyl group attached to a nicotinonitrile core
Preparation Methods
The synthesis of 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a reaction involving a suitable pyridine derivative and a nitrile source under specific conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Attachment of the Mercapto Group: This can be done through a thiolation reaction using thiol reagents.
Addition of the Dimethylphenyl Group: This step typically involves a coupling reaction, such as Suzuki-Miyaura coupling, using a dimethylphenyl boronic acid derivative and a suitable palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The dimethylphenyl group can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile include other nicotinonitrile derivatives with different substituents. For example:
4-(3,4-Dimethylphenyl)-2-mercaptonicotinonitrile: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
4-(3,4-Dimethylphenyl)-6-(trifluoromethyl)nicotinonitrile: Lacks the mercapto group, which may reduce its reactivity with thiol-containing proteins.
2-Mercapto-6-(trifluoromethyl)nicotinonitrile: Lacks the dimethylphenyl group, which may affect its stability and overall reactivity.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2S/c1-8-3-4-10(5-9(8)2)11-6-13(15(16,17)18)20-14(21)12(11)7-19/h3-6H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCUANPSJUCSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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